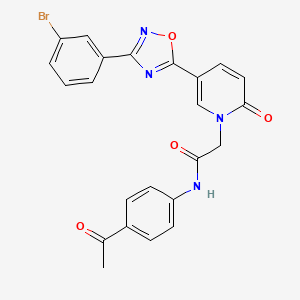
N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H17BrN4O4 and its molecular weight is 493.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a multi-functional structure characterized by:
- An acetylphenyl group that may influence lipophilicity and receptor binding.
- A pyridine derivative which is known for its role in various biological activities.
- A bromophenyl moiety contributing to its electronic properties.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it showed an IC50 value of 0.159μg/mL against HepG2 liver cancer cells, indicating potent inhibitory effects on cell growth and proliferation .
The mechanism underlying the antiproliferative effects is believed to involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Cycle Progression : Studies suggest that it may interfere with specific phases of the cell cycle, thereby preventing cancer cells from dividing.
Comparative Biological Activity
| Activity Type | IC50 Value | Target Cell Line | Reference |
|---|---|---|---|
| Antiproliferative | 0.159μg/mL | HepG2 | |
| DPP-IV Inhibition | 38% at 100 μM | Enzyme Assay |
Case Studies and Research Findings
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : A study evaluated a series of compounds similar to this compound for their ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. The compound exhibited promising results with a significant inhibition rate compared to standard inhibitors .
- Structural Activity Relationship (SAR) : Investigations into the structural modifications of related compounds have revealed that the presence of specific functional groups significantly enhances biological activity. The incorporation of bromine into the phenyl ring was noted to improve the binding affinity towards target receptors .
- Computational Studies : Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies suggest that the compound binds effectively within the active sites of several enzymes, which could explain its observed biological activities .
科学的研究の応用
Biological Activities
Recent studies have highlighted several promising biological activities associated with N-(4-acetylphenyl)-2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole and pyridine rings have shown potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds with oxadiazole and pyridine functionalities have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of halogen substitutions enhances antibacterial efficacy.
Anticonvulsant Effects
Some derivatives of pyridine-based compounds have been tested for anticonvulsant activities in animal models. The results indicate that these compounds can effectively reduce seizure frequency and duration.
Case Studies
Several case studies provide insights into the effectiveness of this compound:
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O4/c1-14(29)15-5-8-19(9-6-15)25-20(30)13-28-12-17(7-10-21(28)31)23-26-22(27-32-23)16-3-2-4-18(24)11-16/h2-12H,13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBITLIBJPEXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














